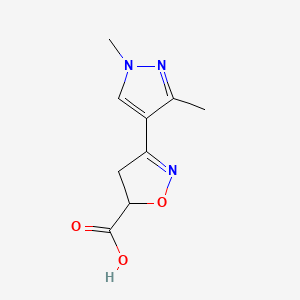

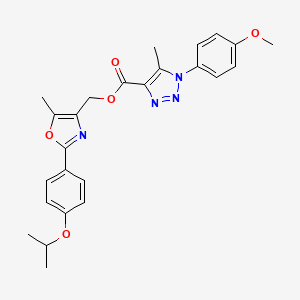

![molecular formula C12H9ClN2S2 B2992370 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 851208-04-3](/img/structure/B2992370.png)

4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 851208-04-3. It has a molecular weight of 280.8 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9ClN2S2/c1-6-7(2)17-12-9(6)10(13)14-11(15-12)8-4-3-5-16-8/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound has a melting point of 130-137°C .科学的研究の応用

Nonlinear Optical Properties and Electronic Structure

Structural Parameters and Nonlinear Optical Exploration : A study investigated the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives. The research used density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze compounds including derivatives of 4-thiopyrimidines. These compounds showed considerable nonlinear optical (NLO) character, suggesting potential applications in optoelectronic and high-technology fields due to their promising NLO activities (Hussain et al., 2020).

Antitumor and Radioprotective Activities

Radioprotective and Antitumor Activity : Another study focused on the synthesis of a variety of novel thieno[2,3-d]pyrimidine derivatives, demonstrating promising radioprotective and antitumor activities. This research underscores the potential of 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine derivatives in the development of new therapeutic agents (Alqasoumi et al., 2009).

Synthesis and Chemical Reactivity

Synthesis and Reactions : The chemical reactivity and synthesis of 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine derivatives have been explored for creating various bioactive compounds. One study elaborated on the synthesis routes and highlighted the compound's role as an important intermediate in creating small molecule drugs, including anticancer agents (Kou & Yang, 2022).

Biological Activities

Antimicrobial and Anti-inflammatory Agents : Thieno[2,3-d]pyrimidine derivatives have shown remarkable antimicrobial and anti-inflammatory activities. The modification of the thieno[2,3-d]pyrimidine heterocyclic ring by incorporating different groups significantly enhances its bioactivity, indicating the potential of these compounds in medicinal chemistry for developing new therapies (Tolba et al., 2018).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Thiophene and its derivatives, which are structurally similar to this compound, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

For instance, some thiophene derivatives have been shown to inhibit kinases, which are enzymes that add phosphate groups to other proteins and can regulate their activity .

Biochemical Pathways

These could include pathways involved in inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase activity, and cancer .

Result of Action

Based on the reported activities of thiophene derivatives, the compound could potentially have a wide range of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

The action environment of 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine is likely to be influenced by various factors. The compound’s stability may be affected by light, oxygen, and temperature, as suggested by its storage recommendations . Additionally, the compound’s efficacy may be influenced by factors such as the specific biological context in which it is used, the presence of other compounds, and the specific characteristics of its targets.

特性

IUPAC Name |

4-chloro-5,6-dimethyl-2-thiophen-2-ylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2S2/c1-6-7(2)17-12-9(6)10(13)14-11(15-12)8-4-3-5-16-8/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZLMCLJEKQBSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(=N2)C3=CC=CS3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

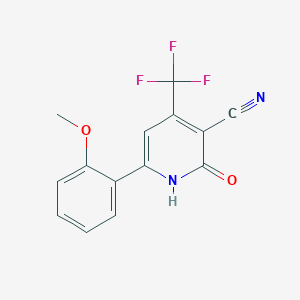

![5-[(mesitylsulfonyl)amino]-2-piperazin-1-yl-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2992290.png)

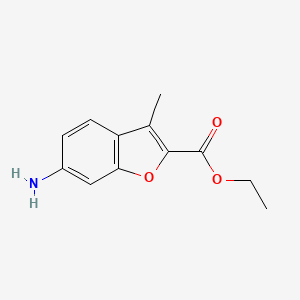

![3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide](/img/structure/B2992296.png)

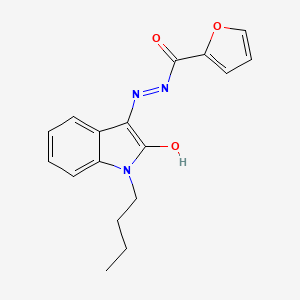

![N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2992297.png)

![5-Chloro-4-phenyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2992301.png)

![2-(2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2992306.png)

![N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2992309.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2992310.png)